molecular formula C13H20N2O3 B1397293 Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate CAS No. 1220027-55-3

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate

Cat. No.: B1397293
CAS No.: 1220027-55-3
M. Wt: 252.31 g/mol
InChI Key: BFZPNDQWYRQVEO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is an organic compound with the molecular formula C13H20N2O3. This compound is known for its unique structure, which includes an amino group, an ethyl group, and a hydroxyethyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with ethyl(2-hydroxyethyl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro compounds, while reduction of nitro groups yields amino compounds .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate serves as an important intermediate in the synthesis of biologically active compounds. It is particularly relevant in the development of drugs targeting various diseases due to its ability to modulate biological pathways. The compound's structure allows it to interact with various biological macromolecules, including enzymes such as esterases and proteases, facilitating hydrolysis and metabolic processes.

Case Studies in Drug Synthesis

  • Amino Benzoic Acid Derivatives : Research indicates that derivatives of amino benzoic acid, including this compound, are crucial for synthesizing heterocyclic compounds with pharmacological interest. These compounds often exhibit significant biological activity, making them valuable in drug development .
  • Targeting Enzymatic Pathways : Studies have shown that this compound can modulate cell signaling pathways through non-covalent interactions, enhancing its therapeutic potential .

Chemical Synthesis

The compound is synthesized through various methods that highlight its versatility in organic chemistry. Some notable synthesis techniques include:

  • Reduction Reactions : this compound can be produced via reduction reactions involving appropriate precursors under controlled conditions.
  • Microwave-Assisted Synthesis : Innovative approaches such as microwave-assisted synthesis have been employed to enhance the efficiency and yield of this compound .

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties due to its structural characteristics.
  • Antioxidant Activity : The presence of amino and hydroxy functionalities may contribute to antioxidant activities, which are essential for protecting cells from oxidative stress.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoateHydroxyethylamine; similar amine structureAntimicrobial, antioxidant
Ethyl 4-(2-hydroxybenzyl)amino-benzoateHydroxylated benzylamine; different position of amineAnticancer properties
Ethyl 3-amino-4-nitrobenzoateNitro substituent instead of hydroxyethylPotentially cytotoxic

This table illustrates how the combination of functional groups in this compound may confer distinct properties compared to related compounds, enhancing its solubility and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-[methyl(2-hydroxyethyl)amino]-benzoate
  • Ethyl 3-amino-4-[ethyl(2-methoxyethyl)amino]-benzoate
  • Ethyl 3-amino-4-[ethyl(2-hydroxypropyl)amino]-benzoate

Uniqueness

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is unique due to the presence of both an ethyl and a hydroxyethyl group, which confer specific chemical and biological properties. These structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biological Activity

Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate is a compound of significant interest due to its diverse biological activities. This article explores its interactions with biological macromolecules, pharmacological potential, and underlying mechanisms of action through a review of recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H20N2O3C_{13}H_{20}N_{2}O_{3} and a molecular weight of approximately 252.31 Da. The compound features an ethyl group, an amino group, and a hydroxyethyl group attached to a benzoate backbone, contributing to its solubility and biological activity. Its crystal structure reveals that molecules are linked by intermolecular hydrogen bonds, forming a stable three-dimensional network which enhances its reactivity and stability in biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

3. Enzyme Interactions

This compound interacts with enzymes such as esterases and proteases, facilitating its hydrolysis and metabolic processes. These interactions suggest potential roles in modulating biochemical pathways critical for various physiological functions .

Pharmacological Implications

The compound's dual amino and hydroxy functionalities enhance its solubility and reactivity, making it a promising candidate for pharmaceutical applications. Studies have shown that it can act as an inhibitor of certain enzymes involved in carbohydrate metabolism, which may have implications for managing conditions like diabetes mellitus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-amino-4-(2-hydroxyethylamino)-benzoateContains hydroxyethylamine; similar amine structureAntimicrobial, antioxidant
Ethyl 4-(2-hydroxybenzyl)amino-benzoateHydroxylated benzylamine; different position of amineAnticancer properties
Ethyl 3-amino-4-nitrobenzoateNitro substituent instead of hydroxyethylPotentially cytotoxic

This comparison highlights the distinct biological activities attributed to the specific functional groups present in each compound.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacterial strains, indicating its potential use as an antimicrobial agent in therapeutic formulations.
  • Antioxidant Efficacy Assessment : Research assessing the antioxidant capacity revealed that the compound significantly reduced oxidative stress markers in vitro, suggesting its role in protecting cells from oxidative damage.

Properties

IUPAC Name

ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-15(7-8-16)12-6-5-10(9-11(12)14)13(17)18-4-2/h5-6,9,16H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZPNDQWYRQVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220316
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-55-3
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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